3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . This compound is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
It is a derivative of serine , an amino acid that plays a crucial role in the biosynthesis of proteins, purines, and pyrimidines.
Mode of Action
The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, suggesting that this compound might be involved in such processes .
Biochemical Pathways
Given its structure, it might be involved in peptide synthesis or other processes involving amino acids .
Result of Action
As a serine derivative, it might influence processes that involve serine, such as protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of 3-aminopropanoic acid with tert-butoxycarbonyl (Boc) and benzyl groups. One common method involves dissolving 3-aminopropanoic acid in tetrahydrofuran and a 10% sodium hydroxide solution, followed by the addition of di-tert-butyl dicarbonate at a low temperature. The reaction mixture is then stirred at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid is widely used in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butoxycarbonylamino)propanoic acid: Similar in structure but lacks the benzyl group.
3-(Benzyloxyamino)propanoic acid: Similar but without the Boc protection.
N-Boc-3-aminopropanoic acid: Another derivative with similar protective groups.
Uniqueness
3-(Benzyloxy(tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of both Boc and benzyl protective groups, which provide versatility in synthetic applications. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxyamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-9-13(17)18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPRTBHKBYHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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